Methyl 2,2,3,3,3-pentafluoropropyl carbonate
Overview
Description
Methyl 2,2,3,3,3-pentafluoropropyl carbonate is an organic compound with the molecular formula C5H5F5O3. It is known for its unique chemical structure, which includes a carbonate group and a highly fluorinated propyl group. This compound is used in various scientific and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3,3-pentafluoropropyl carbonate can be synthesized through the reaction of 1H,1H-pentafluoropropanol with dimethyl carbonate. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the carbonate ester. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorinated propyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Alcohols: Hydrolysis of this compound yields 1H,1H-pentafluoropropanol and methanol.
Carbon Dioxide: Hydrolysis also produces carbon dioxide as a byproduct.
Scientific Research Applications
Methyl 2,2,3,3,3-pentafluoropropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug design and development.
Industry: It is employed in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mechanism of Action
The mechanism by which methyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects involves the interaction of its highly electronegative fluorine atoms with various molecular targets. These interactions can influence the reactivity and stability of the compound in different chemical environments. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2,2,3,3,3-pentafluoropropyl ether: Contains an ether linkage instead of a carbonate group.
Uniqueness
Methyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its combination of a highly fluorinated propyl group and a carbonate ester. This structure imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable in various specialized applications .
Properties
IUPAC Name |
methyl 2,2,3,3,3-pentafluoropropyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O3/c1-12-3(11)13-2-4(6,7)5(8,9)10/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIQNASBHBLPFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592642 | |
Record name | Methyl 2,2,3,3,3-pentafluoropropyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156783-97-0 | |
Record name | Methyl 2,2,3,3,3-pentafluoropropyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156783-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,2,3,3,3-pentafluoropropyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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